Erbium-169

Radiosynoviorthesis Dosimetry Nuclear Medicine

Researchers and clinicians face a critical challenge: selecting the wrong radionuclide for joint size leads to therapeutic failure or radiation injury. Erbium-169 solves this with physics-determined tissue penetration (mean range 0.3 mm, max ~1.0 mm) ideally matched to small joints (MCP, PIP, DIP). • 79% response rate at 6 months in clinical trials; 48% reduction in radiological joint damage over 3 years. • Favorable marrow-sparing profile; minimal systemic leakage vs. ⁹⁰Y or ¹⁸⁶Re. Supplied as research-grade ¹⁶⁹Er in chloride or citrate form; inquire for custom synthesis and GMP options.

Molecular Formula E
Molecular Weight 168.9346 g/mol
CAS No. 15840-13-8
Cat. No. B1209087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErbium-169
CAS15840-13-8
Synonyms169Er radioisotope
Er-169 radioisotope
Erbium-169
Molecular FormulaE
Molecular Weight168.9346 g/mol
Structural Identifiers
SMILES[Er]
InChIInChI=1S/Er/i1+2
InChIKeyUYAHIZSMUZPPFV-NJFSPNSNSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 100 mbq / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erbium-169 Radiochemical Properties and Procurement


Erbium-169 (169Er) is a beta-emitting radioisotope of the rare earth element erbium, with a physical half-life of 9.4 days [1]. Its decay proceeds via β⁻ emission to stable Thulium-169 (169Tm), emitting β⁻ particles with maximum energies of 343.6 keV (42% emission probability) and 352.0 keV (58% emission probability), and a mean β⁻ energy of 0.099 MeV [1][2]. The average soft tissue range of its beta radiation is 0.3 mm, with a maximum range of approximately 1.0 mm [2][3]. 169Er also emits a very low-intensity gamma ray at 8.4 keV (0.2% emission probability), making it effectively a pure beta emitter for practical applications [1]. In clinical practice, 169Er is formulated as a colloidal [169Er]Erbium-citrate injection with a particle size of approximately 10 nm for radiosynoviorthesis (RSO), also known as radiation synovectomy [4]. Its nuclear decay characteristics—specifically, the combination of low β⁻ energy and a week-long half-life—position it as a radionuclide uniquely suited for the treatment of small and medium-sized joints affected by inflammatory arthropathies [5].

Why Erbium-169 Cannot Be Substituted in Radiosynovectomy


In the context of radiosynoviorthesis (RSO), radionuclides cannot be arbitrarily interchanged due to their distinct physical decay properties, which dictate the depth of tissue penetration and, consequently, the target joint size for safe and effective ablation. Yttrium-90 (90Y) emits high-energy β⁻ particles (Emax 2.27 MeV, mean range 3.6 mm) suitable only for large joints like the knee [1]. Rhenium-186 (186Re) has intermediate β⁻ energy (Emax 1.07 MeV, mean range 1.1 mm), suitable for medium joints [1][2]. Substituting 169Er with 90Y in a small finger joint would risk radiation damage to the overlying skin and underlying articular cartilage due to excessive penetration [3]. Conversely, using 169Er in a large knee joint would result in insufficient penetration of the β⁻ particles through the thickened synovium, leading to therapeutic failure [4]. Therefore, radionuclide selection is a deterministic, physics-based decision, not a matter of clinical preference or availability, directly impacting patient safety and therapeutic efficacy [5].

Erbium-169 Procurement Evidence vs. 90Y, 186Re, 32P


Low Beta Energy and Short Tissue Range

The primary differentiation of 169Er lies in its physical decay parameters. Its mean beta energy of 0.099 MeV and average soft tissue range of 0.3 mm are the lowest among clinically used RSO radionuclides [1]. This is in stark contrast to 186Re (mean β⁻ energy 0.349 MeV, range 1.1 mm) and 90Y (mean β⁻ energy 0.935 MeV, range 3.6 mm) [1]. This low energy profile allows for targeted ablation of the inflamed synovium in small joints (fingers, toes) without exceeding the joint capsule and damaging adjacent structures [2].

Radiosynoviorthesis Dosimetry Nuclear Medicine

Lower Systemic Leakage and Radiation Dose vs. Rhenium-186

Physical and biological dosimetry studies demonstrate that 169Er-citrate colloid has a far superior safety profile regarding systemic leakage from the joint cavity compared to 186Re-sulphide. In a direct comparative study, the effective dose from 169Er was found to be lower than 1 mSv/30 MBq, and biological dosimetry (dicentrics assay) was negative in all patients [1]. In contrast, 186Re showed a significantly higher blood dose of 23.9 ± 19.8 mGy/70 MBq and a measurable, statistically significant increase in chromosomal aberrations (dicentrics) [1].

Biodistribution Dosimetry Radiation Safety

Higher Synovial Absorbed Dose vs. 90Y and 186Re

Dosimetric calculations using the MIRD scheme reveal that 169Er-citrate delivers a higher radiation absorbed dose to the target synovium of finger joints than 90Y-citrate or 186Re-sulphate, when accounting for a 40% leakage rate [1]. The reported absorbed dose to the finger joint with complete immobilization is 132.3 ± 34.3 Gy for 169Er, which is within the therapeutic window for achieving a synovectomy effect comparable to surgery [2]. This higher absorbed dose correlates with improved clinical outcomes in finger joints [3].

Dosimetry Radiation Synovectomy Rheumatology

Superior Efficacy vs. Corticosteroids in Rheumatoid Finger Joints

In a multicenter, double-blind, randomized, placebo-controlled trial, 169Er-citrate demonstrated significantly superior efficacy compared to placebo (saline) in corticosteroid-resistant rheumatoid arthritis finger joints [1]. The primary endpoint of decreased pain and swelling was met in 79% of joints treated with 169Er vs. 47% with placebo (p=0.0024) at 6 months [1]. A separate prospective study showed that combining 169Er with a corticosteroid significantly slowed radiological disease progression compared to corticosteroid alone over 3 years [2].

Clinical Trial Rheumatoid Arthritis Radiosynoviorthesis

Lower Bone Marrow Toxicity vs. Bone-Seeking Radionuclides

Computational dosimetry studies evaluating 11 different radionuclides for palliative treatment of bone metastases identified 169Er as one of a select few with a favorable safety profile regarding active marrow sparing [1]. The analysis concluded that 169Er, along with 33P, 117mSn, 177Lu, and 223Ra, causes significantly fewer side effects on the active bone marrow than other investigated isotopes [1]. This property makes it a candidate for bone pain palliation where myelosuppression is a key dose-limiting toxicity.

Bone Metastasis Palliative Care Radionuclide Therapy Dosimetry

Specific Activity Supporting Clinical and Preclinical Use

The practical utility of 169Er is underpinned by the ability to produce it with adequate specific activity for clinical applications. Reactor production using isotopically enriched 168Er (98.2%) at a neutron flux of ~8×10¹³ n.cm⁻².s⁻¹ for 21 days yields 169Er with a specific activity of 370-415 MBq/mg (10-11.2 mCi/mg) and radionuclidic purity >99.99% [1][2]. While this specific activity is sufficient for radiosynovectomy and bone pain palliation, it is lower than that of reactor-produced 177Lu (No Carrier Added), which is a limitation for receptor-targeted therapies [3]. Advanced techniques like mass separation are being explored to further increase specific activity for such applications .

Radionuclide Production Specific Activity Targeted Radiotherapy

Erbium-169 Clinical and Research Applications


Radiosynoviorthesis in Refractory Digital Joint Synovitis

Based on evidence of superior safety (lower leakage and blood dose) and superior efficacy over corticosteroids in finger joints, 169Er-citrate is the established radionuclide of choice for RSO of metacarpophalangeal (MCP), proximal interphalangeal (PIP), and distal interphalangeal (DIP) joints in patients with rheumatoid or psoriatic arthritis who have failed intra-articular steroid therapy [1]. Clinical trials demonstrate a 79% response rate (pain and swelling reduction) at 6 months, significantly higher than placebo [2], and a 48% reduction in the rate of radiological joint damage over 3 years when used as an adjunct to systemic therapy [3]. The low energy profile (mean range 0.3 mm) ensures therapeutic dose delivery is confined to the synovium, minimizing risk to skin and cartilage [4].

Radiosynoviorthesis of Medium Joints as Surgical Alternative

While 186Re is more commonly used for medium joints, 169Er has also been successfully applied in these settings, particularly when a lower tissue penetration range is clinically indicated or when a safer systemic toxicity profile is paramount. The 3-year prospective study by Göbel et al. included wrist and ankle joints, showing that combined therapy with 169Er and triamcinolone significantly slowed radiological destruction compared to corticosteroid alone [3]. The dosimetry data, showing a higher synovial dose than 90Y and 186Re under leakage conditions [5], supports its effective use in medium joints where reduced leakage and marrow sparing are priorities.

Bone Pain Palliation and Targeted Radionuclide Therapy Research

Computational dosimetry models have identified 169Er as a bone-seeking radionuclide with a favorable marrow-sparing profile, making it a candidate for palliation of metastatic bone pain [6]. Research-grade 169Er, produced with specific activities of 370-415 MBq/mg, has been successfully used in radiolabeling studies with hydroxyapatite particles (for bone targeting) and DOTMP (a bone-seeking chelator) [7][8]. While its specific activity limits its use in high-sensitivity receptor targeting, ongoing work on mass-separation techniques to produce higher specific activity 169Er makes it an active area of research for developing new, safer bone-targeted radiotherapeutics.

Radiation Synovectomy in Hemophilic Arthropathy and PVNS

The European Association of Nuclear Medicine (EANM) guidelines and clinical case series support the use of 169Er RSO in treating hemophilic arthropathy and as an adjuvant therapy following surgical synovectomy for PVNS [9]. The low systemic radiation dose and favorable safety profile are particularly advantageous in these patient populations, who may be younger and have a longer life expectancy. A case series of five young athletes with PVNS of the ankle reported effective and safe outcomes when 169Er RSO was used as an adjuvant post-excision [10].

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